Acide 4-O-bêta-glucopyranosyl-cis-coumarique

Vue d'ensemble

Description

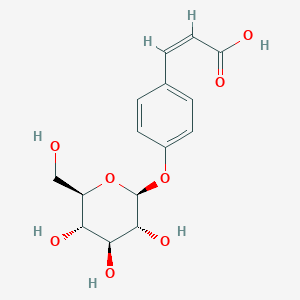

L'acide 4-O-β-D-glucopyranosyl-cis-coumarique est un composé naturel isolé de la plante Nelumbo nucifera Gaertn . Il est connu pour sa structure chimique unique et ses activités biologiques potentielles. Le composé a une formule moléculaire de C15H18O8 et une masse moléculaire de 326,30 g/mol .

Applications De Recherche Scientifique

4-O-beta-Glucopyranosyl-cis-coumaric acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.

Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Analyse Biochimique

Biochemical Properties

It has been suggested that it has a moderate inhibitory effect on CYP3A4, which belonged to the anti-competitive inhibition type

Cellular Effects

Preliminary studies suggest that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to understand the full range of its cellular effects.

Molecular Mechanism

It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 4-O-beta-Glucopyranosyl-cis-coumaric acid vary with different dosages in animal models. Specific details about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide 4-O-β-D-glucopyranosyl-cis-coumarique est généralement synthétisé par des méthodes enzymatiques. Le processus implique la catalyse enzymatique de l'acide coumarique et du glucose dans des conditions spécifiques pour former le composé . La réaction est effectuée à des températures et des pH contrôlés pour garantir une activité enzymatique et un rendement du produit optimaux.

Méthodes de production industrielle : La production industrielle de l'acide 4-O-β-D-glucopyranosyl-cis-coumarique repose également sur la synthèse enzymatique en raison de son efficacité et de sa spécificité. Le processus implique des systèmes de fermentation et de bioréacteurs à grande échelle pour produire le composé en quantités importantes .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 4-O-β-D-glucopyranosyl-cis-coumarique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium sont utilisés en conditions acides ou basiques.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés à des températures contrôlées.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des amines et des thiols en conditions douces.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide 4-O-β-D-glucopyranosyl-cis-coumarique avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .

4. Applications de la recherche scientifique

L'acide 4-O-β-D-glucopyranosyl-cis-coumarique a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur pour synthétiser d'autres composés bioactifs et étudier les mécanismes réactionnels.

Médecine : La recherche explore ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et antioxydantes.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 4-O-β-D-glucopyranosyl-cis-coumarique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé présente un effet inhibiteur modéré sur l'enzyme CYP3A4 par inhibition anti-compétitive . Cette inhibition peut affecter le métabolisme de divers médicaments et composés endogènes, conduisant à des applications thérapeutiques potentielles.

Composés similaires :

- Acide 4-O-β-D-glucopyranosyl-cis-p-coumarique

- (Z)-Acide p-coumarique 4-O-β-D-glucopyranoside

- (2Z)-3-[4-(β-D-Glucopyranosyloxy)phényl]-2-propénoïque

Unicité : L'acide 4-O-β-D-glucopyranosyl-cis-coumarique est unique en raison de son motif de glycosylation spécifique et de sa capacité à inhiber CYP3A4. Cela le distingue d'autres composés similaires, qui peuvent avoir des sites de glycosylation différents ou ne pas avoir les mêmes effets inhibiteurs .

Mécanisme D'action

The mechanism of action of 4-O-beta-Glucopyranosyl-cis-coumaric acid involves its interaction with specific molecular targets and pathways. The compound exhibits a moderate inhibitory effect on the enzyme CYP3A4 through anti-competitive inhibition . This inhibition can affect the metabolism of various drugs and endogenous compounds, leading to potential therapeutic applications.

Comparaison Avec Des Composés Similaires

- 4-O-beta-D-Glucopyranosyl-cis-p-coumaric acid

- (Z)-p-Coumaric acid 4-O-beta-D-glucopyranoside

- (2Z)-3-[4-(beta-D-Glucopyranosyloxy)phenyl]-2-propenoic acid

Uniqueness: 4-O-beta-Glucopyranosyl-cis-coumaric acid is unique due to its specific glycosylation pattern and its ability to inhibit CYP3A4. This sets it apart from other similar compounds, which may have different glycosylation sites or lack the same inhibitory effects .

Activité Biologique

4-O-beta-Glucopyranosyl-cis-coumaric acid is a natural compound derived from Nelumbo nucifera (lotus plant), recognized for its potential health benefits. This compound is a glycosylated form of cis-coumaric acid, which belongs to the class of phenolic compounds known for their diverse biological activities. This article delves into the biological activity of 4-O-beta-Glucopyranosyl-cis-coumaric acid, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

- Molecular Formula : C₁₅H₁₈O₈

- Molecular Weight : 326.3 g/mol

- CAS Number : 117405-48-8

Antioxidant Activity

4-O-beta-Glucopyranosyl-cis-coumaric acid exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing reactive oxygen species (ROS) that can cause cellular damage.

- Mechanism of Action : The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress.

- Research Findings : In vitro studies have shown that this compound enhances the activity of antioxidant enzymes, contributing to increased cellular protection against oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-O-beta-Glucopyranosyl-cis-coumaric acid has been documented through various studies.

- Mechanism of Action : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation occurs through the inhibition of the NF-kB signaling pathway .

- Case Study : In a study involving RAW264.7 macrophage cells, treatment with this compound significantly reduced the secretion of inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent .

Anticancer Properties

Emerging evidence suggests that 4-O-beta-Glucopyranosyl-cis-coumaric acid may possess anticancer properties.

- Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

- Research Findings : Studies have indicated that this compound can selectively induce cytotoxicity in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in cancer treatment .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Findings |

|---|---|---|

| Antioxidant | Scavenging ROS | Enhances antioxidant enzyme activity |

| Anti-inflammatory | Inhibition of cytokines | Reduces TNF-α and IL-6 levels in macrophages |

| Anticancer | Induction of apoptosis | Selective cytotoxicity against cancer cells |

Propriétés

IUPAC Name |

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3-/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFYQZQUAULRDF-LSSWKVNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-O-beta-Glucopyranosyl-cis-coumaric acid in the context of Plumeria rubra cv. acutifolia (PRCA)?

A1: 4-O-beta-Glucopyranosyl-cis-coumaric acid is identified as a key chemical marker for distinguishing PRCA from its common adulterants, Plumeria rubra (PR) and Plumeria rubra var. alba (PRVA). [] This distinction is crucial for quality control and authentication of PRCA, a significant component of herbal tea in China. The study highlights the compound's potential in developing reliable methods for preventing adulteration and ensuring the quality of PRCA products. []

Q2: How does 4-O-beta-Glucopyranosyl-cis-coumaric acid contribute to the potential antidiabetic properties of Rhus parviflora?

A2: While the provided research does not directly investigate the antidiabetic mechanism of 4-O-beta-Glucopyranosyl-cis-coumaric acid, it highlights the compound as one of the key phytoconstituents in Rhus parviflora. [] This study suggests that Rhus parviflora exhibits antidiabetic potential due to the presence of specific biomarkers, including 4-O-beta-Glucopyranosyl-cis-coumaric acid. Further research is needed to elucidate the specific role and mechanism of action of this compound in the context of diabetes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.